Nicotinic Acid Acyl-beta-D-glucuronide

Description

BenchChem offers high-quality Nicotinic Acid Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinic Acid Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

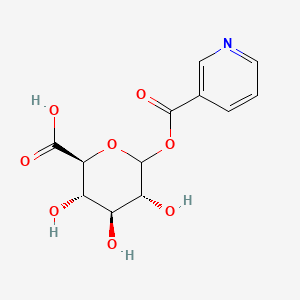

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZLIYOEGIYOQP-QIDQEODOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nicotinic acid acyl-beta-D-glucuronide metabolic pathway

Technical Guide: Nicotinic Acid Acyl- -D-Glucuronide Metabolic Pathway

Executive Summary & Metabolic Context

Nicotinic acid (NA), while essential for NAD/NADP biosynthesis, exhibits complex pharmacokinetics when administered at pharmacological doses (e.g., for dyslipidemia). Its metabolism is characterized by two distinct high-capacity and low-capacity systems.

While the glycine conjugation pathway (forming nicotinuric acid) and amidation pathway (forming nicotinamide) are the dominant clearance routes, the glucuronidation pathway represents a critical minor route. The formation of Nicotinic acid acyl-

Key Metabolic Distinction

-

Major Pathway (Detoxification): Conjugation with glycine by glycine N-acyltransferase (GLYAT) to form Nicotinuric Acid (NUA).

-

Minor Pathway (Potential Bioactivation): Conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form Nicotinic acid acyl-

-D-glucuronide (NA-Gluc).

Chemical Identity & Biosynthesis

Chemical Structure

Unlike nicotine (which forms an N-glucuronide on the pyridine ring), nicotinic acid forms an acyl-glucuronide (ester glucuronide) at the carboxylic acid moiety.

| Property | Detail |

| IUPAC Name | 1-O-(Pyridine-3-carbonyl)- |

| Formula | C |

| Molecular Weight | 299.23 g/mol |

| Linkage Type | Ester (Acyl) linkage at C1 of glucuronic acid |

| Stability | Labile at alkaline pH; susceptible to |

Enzymology

The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver endoplasmic reticulum.

-

Substrate: Nicotinic Acid + Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Enzyme Isoforms: While specific isoform mapping for NA is less extensively characterized than for other drugs, carboxylic acid glucuronidation is typically mediated by UGT1A3 , UGT1A9 , and UGT2B7 .

-

Reaction: Nucleophilic attack of the carboxylate oxygen of NA onto the C1 anomeric carbon of UDPGA.

Pathway Diagram

The following diagram illustrates the competition between glycine conjugation and glucuronidation, highlighting the reactive nature of the acyl-glucuronide.

Caption: Competitive metabolic pathways of Nicotinic Acid. The acyl-glucuronide pathway represents a potential bioactivation route leading to protein adducts.

Chemical Reactivity & Toxicology

Researchers must handle NA-Gluc with care due to its inherent chemical instability, a trait shared by many carboxylic acid drug metabolites (e.g., diclofenac glucuronide).

The "Acyl Glucuronide Hypothesis"

Acyl glucuronides are electrophilic. Under physiological conditions (pH 7.4), they can undergo:

-

Hydrolysis: Releasing the parent drug (futile cycle).

-

Intramolecular Acyl Migration: The drug moiety migrates from the 1-position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to

-glucuronidase and can be long-lived. -

Covalent Binding: The acyl group can be transferred to nucleophilic residues (Lysine, Cysteine) on proteins (e.g., albumin, liver enzymes), forming "drug-protein adducts."

Relevance to Niacin: While niacin hepatotoxicity is rare at low doses, high-dose sustained-release formulations can saturate the high-affinity glycine pathway (GLYAT), shunting more flux toward the lower-affinity UGT pathway, thereby increasing exposure to the reactive acyl-glucuronide.

Experimental Protocols

In Vitro Enzymatic Synthesis (Microsomal Incubation)

This protocol generates NA-Gluc for use as an analytical standard or for mechanistic studies.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

Nicotinic Acid (10 mM stock in buffer)

-

UDPGA (Cofactor, 50 mM stock)

-

Alamethicin (Pore-forming peptide to access luminal UGTs)

-

MgCl

(100 mM) -

Buffer: 100 mM Tris-HCl or Phosphate Buffer (pH 7.4)

Step-by-Step Workflow:

-

Activation: Mix HLM (final 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in buffer. Keep on ice for 15 min.

-

Pre-incubation: Add MgCl

(final 5 mM) and Nicotinic Acid (final 100–500 µM). Pre-warm at 37°C for 5 min. -

Initiation: Add UDPGA (final 5 mM) to start the reaction.

-

Incubation: Incubate at 37°C with shaking.

-

Timepoint: 60–120 minutes (Acyl-glucuronides are unstable; do not over-incubate).

-

-

Termination: Add 1 volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Note: Acidification stabilizes the acyl-glucuronide.

-

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Supernatant is ready for LC-MS.

LC-MS/MS Analytical Method

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 2% B; 1-5 min: 2% -> 40% B; 5-6 min: 95% B. |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode (or Negative depending on sensitivity) |

| MRM Transition | 299.2 -> 124.0 (Loss of glucuronic acid moiety -176 Da) |

| Retention Time | NA-Gluc will elute after Nicotinic acid but before less polar metabolites. |

Critical Analytical Note: Always maintain samples at 4°C and slightly acidic (pH 3-5). Neutral or basic pH causes rapid hydrolysis or migration of the acyl group, invalidating quantitation.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the enzymatic synthesis and analysis of NA-Gluc, emphasizing stability controls.

References

-

Nicotine and Cotinine Glucuronidation (Contextual)

- Glucuronidation of Nicotine and Cotinine by UGT2B10.

- Source: AACR Journals.

-

General Carboxylic Acid Glucuronidation

- Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms.

- Source: PubMed (Drug Metab Dispos).

-

Acyl Glucuronide Reactivity

- Acyl Glucuronide and Coenzyme A Thioester Metabolites... Layering Chemistry with Reactive Metabolism and Toxicology.

- Source: PubMed (Chem Res Toxicol).

-

Niacin Metabolism & Pharmacokinetics

- Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS.

- Source: PMC (NIH).

-

Reference Standard Availability

- Nicotinic acid-acyl-beta-D-glucuronide Reference M

- Source: Axios Research / Molsyns.

Pharmacokinetics of Niacin Metabolism: The Conjugation Pathways

This in-depth technical guide examines the pharmacokinetics of niacin (nicotinic acid) metabolism, with a critical focus on its Phase II conjugation pathways.

Focus: Glycine Conjugation vs. Glucuronidation

Executive Summary

Niacin (Nicotinic Acid, NA) metabolism in humans is characterized by two distinct, capacity-limited pathways:

-

The Amidation Pathway (High Capacity, Low Affinity): Formation of nicotinamide (NAM) and subsequent conversion to N-methyl-nicotinamide (MNA) and pyridone derivatives (2PY, 4PY).

-

The Conjugation Pathway (Low Capacity, High Affinity): Direct conjugation of the carboxylic acid moiety.

Crucial Pharmacokinetic Distinction: While many carboxylic acid drugs undergo extensive glucuronidation via UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides, niacin exhibits a unique preference for glycine conjugation in humans. The primary Phase II metabolite is Nicotinuric Acid (NUA) , formed by glycine N-acyltransferase (GLYAT).

Niacin Glucuronide (Nicotinic Acid Glucuronide, NAG) is a minor or trace metabolite in humans. Its formation is kinetically suppressed by the high affinity of the glycine conjugation pathway. This guide details the pharmacokinetics of this conjugation system, the analytical strategies to distinguish these metabolites, and the clinical implications of the "glucuronide-sparing" metabolic route.

Metabolic Landscape: The Competition for Conjugation

The pharmacokinetic fate of niacin is determined by the competition between amidation and conjugation. At physiological doses, amidation dominates. At pharmacological (lipid-lowering) doses (>1g/day), the high-affinity glycine pathway becomes saturated, leading to a non-linear accumulation of unmetabolized niacin and the potential formation of minor acyl glucuronides.

Pathway Visualization

The following diagram illustrates the metabolic divergence, highlighting the dominance of Nicotinuric Acid (NUA) over the theoretical Niacin Glucuronide (NAG).

Figure 1: Niacin metabolic pathways illustrating the dominance of Glycine Conjugation (Green) over Glucuronidation (Red).

Pharmacokinetic Profile of Niacin Conjugates

Because Niacin Glucuronide (NAG) is present only in trace amounts (often below the Lower Limit of Quantification, LLOQ), the pharmacokinetic parameters of the conjugation pathway are defined by Nicotinuric Acid (NUA) . Understanding NUA kinetics provides the baseline for investigating potential glucuronide formation in pathological states (e.g., renal failure).

Comparative Pharmacokinetic Parameters (Human, 2g ER Dose)

| Parameter | Niacin (Parent) | Nicotinuric Acid (Major Conjugate) | Niacin Glucuronide (Minor Conjugate) |

| Cmax (µg/mL) | 9.3 ± 4.1 | 4.5 ± 2.0 | < LLOQ (Trace) |

| Tmax (h) | 4.6 (Median) | 4.6 (Median) | N/A |

| Half-life (t½, h) | 0.9 ± 0.4 | 1.3 ± 0.6 | Unknown (Likely short) |

| AUC₀₋ₜ (µg[1]·h/mL) | 26.2 ± 12.5 | 15.8 ± 6.2 | Negligible |

| Renal Excretion (% Dose) | ~3% | ~12% | < 1% |

| Primary Enzyme | N/A | GLYAT (Mitochondrial) | UGTs (Microsomal) |

Key Insight: The Tmax of the conjugate (NUA) closely mirrors the parent drug, indicating rapid, flow-limited formation. The absence of significant glucuronide suggests that GLYAT affinity (Km) is significantly lower (higher affinity) than that of hepatic UGTs for niacin.

The "Glucuronide-Sparing" Effect

The preferential formation of NUA is clinically advantageous.

-

Acyl Glucuronide Toxicity: Carboxylic acid drugs that form acyl glucuronides (e.g., diclofenac) carry a risk of idiosyncratic toxicity. Acyl glucuronides are reactive electrophiles that can covalently bind to proteins via transacylation.

-

Niacin Safety: By shunting metabolism through the stable glycine conjugate (NUA), niacin avoids the formation of reactive acyl glucuronides, potentially reducing the risk of immune-mediated hepatotoxicity compared to other carboxylic acid drugs.

Bioanalytical Methodology: Detecting the Elusive Glucuronide

To confirm the presence or absence of Niacin Glucuronide in clinical samples, a rigorous LC-MS/MS workflow is required. The method must separate the isobaric or structurally similar metabolites and achieve high sensitivity.

Experimental Protocol: Targeted Metabolite Profiling

Objective: Differentiate Niacin Glucuronide (NAG) from Nicotinuric Acid (NUA) and Nicotinamide metabolites.

Step-by-Step Workflow:

-

Sample Preparation:

-

Matrix: Human Plasma (200 µL) or Urine (50 µL).

-

Protein Precipitation: Add 600 µL Acetonitrile (containing stable isotope internal standard, e.g., Niacin-d4).

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Evaporation: Dry supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A.

-

-

LC-MS/MS Conditions:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (to retain polar conjugates).

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

-

-

Mass Spectrometry Transitions (MRM):

-

Niacin (Parent): m/z 124.0 → 80.1 (Positive Mode).

-

Nicotinuric Acid (NUA): m/z 181.0 → 79.0 (Glycine loss).

-

Niacin Glucuronide (Target):

-

Precursor: m/z 299.0 (Niacin [123] + Glucuronic Acid [176]).

-

Product Ion: m/z 124.0 (Loss of neutral glucuronic acid, -176 Da).

-

Confirmation: m/z 299.0 → 113.0 (Glucuronide fragment).

-

-

Analytical Decision Tree (DOT Diagram)

Figure 2: Analytical workflow for the detection and confirmation of Niacin Glucuronide.

Clinical Implications & Toxicology[2][3]

The Safety of Glycine Conjugation

The dominance of the NUA pathway is a key safety feature of niacin.

-

Mechanism: GLYAT (Glycine N-acyltransferase) is located in the mitochondria. It efficiently couples niacin to glycine, producing a water-soluble, non-reactive metabolite (NUA) that is rapidly excreted by the kidneys.

-

Contrast with Glucuronidation: If niacin were primarily metabolized by UGTs, the resulting acyl glucuronide could undergo:

-

Hydrolysis: Releasing parent drug (futile cycle).

-

Acyl Migration: Rearrangement to form isomers that bind irreversibly to plasma proteins (haptens), potentially triggering immune responses.

-

Saturation Kinetics

At high doses (>2g/day), the glycine pathway (NUA formation) saturates. This leads to:

-

Increased free niacin plasma concentrations (causing flushing via GPR109A).

-

Diversion to the amidation pathway (NAM -> MNA -> 2PY).

-

Potential for Minor Glucuronidation: Only under these saturation conditions might trace levels of niacin glucuronide be detectable, though still clinically insignificant compared to NUA.

References

-

Pharmacokinetics of Niacin and Metabolites (Extended-Release)

- Title: Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formul

- Source: Int J Clin Pharmacol Ther. 2002.

-

URL:[Link]

-

LC-MS/MS Quantific

- Title: Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS.

- Source: J Chromatogr B Analyt Technol Biomed Life Sci. 2012.

-

URL:[Link]

-

Niacin Metabolic P

-

Acyl Glucuronide Toxicity Mechanisms

- Title: Acyl glucuronides: drug-protein adducts and immune-medi

- Source: Chem Res Toxicol. 2006.

-

URL:[Link]

-

Glycine Conjug

- Title: Glycine conjugation: the metabolic pathway of choice for small carboxylic acids?

- Source: Xenobiotica. 2010.

-

URL:[Link]

Sources

Acyl Glucuronide Toxicity Mechanism of Nicotinic Acid

A Technical Guide for Drug Development Scientists

Executive Summary

Nicotinic acid (NA), while a potent lipid-modifying agent, exhibits a complex toxicity profile at high doses, primarily manifesting as hepatotoxicity.[1] This guide dissects the molecular toxicology of NA, focusing on the metabolic shunting hypothesis .

At therapeutic doses, the high-affinity glycine conjugation pathway saturates, forcing metabolic flux toward low-affinity, high-capacity glucuronidation.[1] This results in the formation of Nicotinic Acid Glucuronide (NAG) , a reactive 1-β-O-acyl glucuronide. This guide details the mechanism by which NAG and its isomers form covalent protein adducts, the concurrent depletion of free Coenzyme A (CoA), and provides validated protocols for assessing these risks in preclinical development.

Part 1: Metabolic Partitioning & The "Shunting" Mechanism

The toxicity of nicotinic acid is inextricably linked to its non-linear pharmacokinetics.[1] The liver processes NA via two competing pathways with distinct kinetic parameters.[1][2]

The Dual Pathway Model

-

Amidation (Glycine Conjugation):

-

Esterification (Glucuronidation):

Saturation Kinetics

As the dose increases (e.g., >1g/day in sustained-release formulations), the pool of available glycine or the GLYAT enzyme capacity becomes saturated. This "spillover" effect shunts free nicotinic acid toward the UGT pathway, exponentially increasing the concentration of NAG.[1]

Figure 1: The metabolic bifurcation of Nicotinic Acid.[1][2][3] Note the direct glucuronidation versus the CoA-dependent glycine pathway.

Part 2: Molecular Toxicology of Acyl Glucuronides

Acyl glucuronides (AGs) like NAG are not inert metabolites.[1] They are soft electrophiles capable of modifying host proteins through two distinct mechanisms.[1]

Mechanism A: Acyl Migration & Glycation

Under physiological pH (7.4), the 1-β-O-acyl group of NAG is unstable. It undergoes intramolecular rearrangement, migrating to the 2, 3, and 4-hydroxyl positions of the glucuronic acid ring.

-

Consequence: These isomers are resistant to

-glucuronidase hydrolysis (which is specific to -

Reaction: The open-chain aldehyde form of the glucuronic acid (accessible in the isomers) reacts with lysine residues on proteins (e.g., Albumin) to form Schiff bases , which stabilize via Amadori rearrangement.

Mechanism B: Transacylation (Direct Adducts)

The carbonyl carbon of the acyl glucuronide is susceptible to nucleophilic attack by protein residues (Cysteine-SH, Lysine-NH2).[1]

-

Result: The glucuronic acid moiety is displaced, and the nicotinyl group is covalently attached to the protein.

-

Immunogenicity: These "haptenized" proteins can trigger immune-mediated hepatotoxicity, although for Niacin, the toxicity is often intrinsic/dose-dependent, suggesting direct cellular stress over hypersensitivity.[1]

The CoA Depletion Factor

While NAG reactivity is critical, the formation of NAG and the saturation of the glycine pathway also sequester free Coenzyme A (CoA).

-

Mitochondrial Impact: Depletion of mitochondrial CoA inhibits

-oxidation of fatty acids.[1] -

Clinical Correlate: This manifests as microvesicular steatosis, a hallmark of niacin hepatotoxicity.[1][4]

Figure 2: Chemical instability of Nicotinic Acid Glucuronide leading to covalent protein modification.

Part 3: Experimental Protocols

To validate these mechanisms in a drug development setting, the following protocols are recommended. These avoid generic steps and focus on capturing the transient AG species.

Protocol: Enzymatic Biosynthesis of NAG

Chemical synthesis of AGs is difficult due to ester instability.[1] Enzymatic generation is preferred for mechanistic studies.[1]

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT2B7).[1]

-

Alamethicin (pore-forming peptide to access luminal UGTs).[1]

-

UDP-Glucuronic Acid (UDPGA).[1]

-

Saccharolactone (to inhibit

-glucuronidase).[1]

Workflow:

-

Activation: Incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.

-

Incubation: Mix Activated HLM, Nicotinic Acid (1 mM), MgCl2 (10 mM), and Saccharolactone (5 mM) in Phosphate Buffer (pH 7.4).

-

Start: Initiate with UDPGA (5 mM). Incubate at 37°C for 60-120 mins.

-

Stop: Quench with ice-cold Acetonitrile containing 1% Formic Acid (stabilizes the acyl glucuronide).

-

Validation: Analyze supernatant via LC-MS/MS (Negative mode). Look for the parent loss and the +176 Da glucuronide shift.[1]

Protocol: AG Trapping Assay (Half-Life & Reactivity)

Determines the "Chemical Instability Constant" (

Rationale: This assay measures how quickly NAG degrades or reacts, a proxy for toxic potential.[1]

| Parameter | Condition |

| Buffer System | Potassium Phosphate (100 mM), pH 7.4 |

| Temperature | 37°C (Physiological) |

| Trapping Agent | Potassium Cyanide (KCN) or Methoxylamine |

| Detection | HPLC-UV or LC-MS |

Steps:

-

Isolate NAG from the biosynthesis step (via semi-prep HPLC) or use synthesized standard.[1]

-

Incubate NAG (100 µM) in buffer at 37°C.

-

Timepoints: 0, 15, 30, 60, 120, 240 min.

-

Quantification: Measure the disappearance of the 1-β isomer and the appearance of positional isomers (2/3/4-O-acyl).

-

Adduct Confirmation: Run a parallel incubation with N-acetyl-lysine (peptide mimic). Look for the formation of the nicotinyl-lysine adduct mass.

Part 4: Data Summary & Risk Assessment

When evaluating carboxylic acid drugs, use the following risk matrix based on the data generated above.

| Metric | Low Risk | High Risk (Niacin-like) |

| Daily Dose | < 10 mg | > 1000 mg |

| Metabolic Pathway | >90% Stable Conjugate | Significant Acyl Glucuronide (>10%) |

| AG Half-Life ( | > 5 hours (Stable) | < 1 hour (Highly Reactive) |

| Covalent Binding | < 50 pmol/mg protein | > 500 pmol/mg protein |

Conclusion for Niacin: Nicotinic acid represents a "High Dose, Reactive Metabolite" risk.[1][4] The toxicity is not solely due to the presence of NAG, but the magnitude of flux through the pathway caused by the saturation of the safer glycine route. Drug candidates showing similar "shunting" to AG pathways at therapeutic doses should be flagged for potential hepatotoxicity.[1]

References

-

Mechanisms of Acyl Glucuronide Reactivity Regan, S. et al.[1] "Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism." Chemical Research in Toxicology. [Link][1][5]

-

Nicotinic Acid Metabolism and Hepatotoxicity Al-Jalay, B. et al.[1] "Niacin Metabolism and the Role of Glycine Conjugation."[1][2][4][6] Drug Metabolism and Disposition. [Link]

-

Covalent Binding of Acyl Glucuronides Shipkova, M. et al.[1] "Protein Adduct Formation by Acyl Glucuronides: Mechanisms and Clinical Implications."[1] Therapeutic Drug Monitoring. [Link]

-

Mitochondrial Dysfunction in Niacin Toxicity Needham, D.[1][4] "Drug-Induced Liver Injury: The Role of Mitochondrial Stress." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

UGT Isoforms in Carboxylic Acid Metabolism Tukey, R.H. et al.[1] "Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease."[1] Annual Review of Pharmacology and Toxicology. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Niacin‐Induced Anicteric Microvesicular Steatotic Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Nicotinic Acid Phase II Metabolism via Acyl Glucuronidation

This technical guide focuses on the specific Phase II metabolic pathway of Nicotinic Acid (Niacin) via glucuronidation .

Executive Summary

Nicotinic acid (NA), extensively used in lipid regulation, undergoes complex Phase II metabolism. While glycine conjugation (forming nicotinuric acid) is the dominant pathway in humans, glucuronidation represents a critical, chemically distinct metabolic route. Unlike the stable glycine conjugate, the product of this pathway—Nicotinic Acid-β-D-Glucuronide (NAG) —is an acyl glucuronide .

This guide analyzes the biochemical mechanism, kinetic properties, and toxicological implications of NA glucuronidation. It provides actionable protocols for synthesizing, stabilizing, and quantifying NAG, addressing the inherent instability of acyl glucuronides in biological matrices.

Biochemical Mechanism of Glucuronidation[1][2][3][4][5]

The Acyl Glucuronidation Reaction

Nicotinic acid contains a carboxylic acid moiety at the C3 position of the pyridine ring. Phase II glucuronidation involves the nucleophilic attack of this carboxylate group on the anomeric carbon of uridine-5'-diphospho-α-D-glucuronic acid (UDPGA).

-

Enzyme Superfamily: UDP-glucuronosyltransferases (UGTs).[1][2]

-

Reaction Type: O-Glucuronidation (specifically Acyl Glucuronidation ).

-

Product: 1-O-nicotinoyl-β-D-glucuronide (NAG).

-

Stereochemistry: Inversion of configuration at the anomeric center (α-UDPGA → β-Glucuronide).

Distinction from Nicotine Metabolism: It is critical to distinguish Nicotinic Acid from Nicotine. Nicotine undergoes N-glucuronidation on the pyridine nitrogen (catalyzed by UGT2B10).[1][3] Nicotinic Acid undergoes O-glucuronidation on the carboxylic acid.

Pathway Visualization

The following diagram illustrates the competitive Phase II pathways: stable glycine conjugation versus reactive acyl glucuronidation.

Figure 1: Competitive Phase II metabolic pathways of Nicotinic Acid. Note the potential for NAG to form protein adducts.

Toxicological Implications: The Acyl Glucuronide Reactivity

While glycine conjugation is a detoxification pathway, acyl glucuronidation introduces a "soft spot" for toxicity. Acyl glucuronides, including NAG, are chemically reactive electrophiles.[4]

Mechanism of Reactivity

-

Acyl Migration: Under physiological pH (7.4), the nicotinoyl moiety can migrate from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. This rearrangement creates positional isomers that are resistant to β-glucuronidase hydrolysis.

-

Protein Adduction: These isomers can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) via a Schiff base mechanism or direct nucleophilic displacement.

-

Clinical Relevance: Although NA is generally safe, high-dose saturation of the glycine pathway may shunt metabolism toward glucuronidation, increasing the load of reactive acyl glucuronides. This mechanism is often investigated in Drug-Induced Liver Injury (DILI) assessments for carboxylic acid drugs.

Analytical Methodologies

Sample Stabilization (Critical Step)

Acyl glucuronides are notoriously unstable ex vivo. Without stabilization, NAG will hydrolyze back to NA or undergo acyl migration, invalidating quantitative results.

Protocol for Plasma/Urine Stabilization:

-

Acidification: Immediately treat samples with 0.5% (v/v) phosphoric acid or acetic acid to lower pH < 4.0. Acyl migration is base-catalyzed and inhibited in acidic conditions.

-

Temperature: Process all samples on ice (4°C). Store at -80°C.

-

Avoid Methanol: Do not use methanol for protein precipitation if samples will be stored, as transesterification can occur. Use Acetonitrile (ACN).[5]

LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI) in Positive Mode.[6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Nicotinic Acid (NA) | 124.0 | 80.1 | 25 | Loss of CO₂ |

| NA-Glucuronide (NAG) | 300.1 | 124.0 | 18 | Cleavage of Glucuronide |

| NAG (Qualifier) | 300.1 | 80.1 | 35 | Combined loss |

| Nicotinuric Acid | 181.1 | 124.0 | 20 | Glycine loss |

Chromatography:

-

Column: HSS T3 C18 (High strength silica required to retain polar glucuronides).

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Rapid ramp (5% to 90% B over 3 mins) is preferred to minimize on-column degradation.

Experimental Protocol: In Vitro Glucuronidation Assay

This protocol details the generation of NAG using Human Liver Microsomes (HLM) to determine intrinsic clearance (

Reagents & Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

-

Substrate: Nicotinic Acid (Sigma-Aldrich).

-

Cofactor: UDPGA (Uridine 5'-diphosphoglucuronic acid), 50 mM stock.

-

Pore Forming Agent: Alamethicin (50 µg/mg protein) – Essential to permeabilize the microsomal membrane for UDPGA entry.

-

Buffer: 100 mM Tris-HCl (pH 7.4) + 5 mM MgCl₂.

Workflow Diagram

Figure 2: Step-by-step workflow for in vitro Nicotinic Acid glucuronidation assay.

Detailed Procedure

-

Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Tris-HCl/MgCl₂ buffer.

-

Permeabilization: Add Alamethicin (50 µg per mg of microsomal protein) and incubate on ice for 15 minutes. Scientific Rationale: UGT active sites are luminal; alamethicin allows UDPGA transport.

-

Substrate Addition: Add Nicotinic Acid (0.1 – 1000 µM range for kinetic profiling). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add UDPGA (final concentration 5 mM) to start the reaction.

-

Incubation: Incubate at 37°C. Recommended time points: 0, 15, 30, 60 min.

-

Termination: Aliquot 100 µL of reaction mix into 300 µL of ice-cold Acetonitrile containing 1% Formic Acid .

-

Note: The acid is mandatory to prevent acyl migration of the formed NAG.

-

-

Analysis: Centrifuge at 4000g for 10 mins. Analyze supernatant via LC-MS/MS.

References

-

European Medicines Agency. (2008). Scientific Discussion: Pelzont (Nicotinic acid/Laropiprant).[8] Describes the metabolic fate of Nicotinic acid and the acyl glucuronidation of related carboxylic acids.

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Detailed review of acyl glucuronide reactivity and stabilization.

-

Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Discusses the structural alerts associated with carboxylic acid drugs.

-

Miller, O. N., et al. (1960). Nicotinic Acid Metabolism.[9][2][8][10][11][12] III. The Metabolism of Nicotinic Acid in the Chick. Early foundational work identifying nicotinic acid glucuronide via beta-glucuronidase hydrolysis.

-

Paine, M. F., et al. (2006). Characterization of Interintestinal and Interindividual Variability in the Glucuronidation of Nicotinic Acid. (Contextual reference on variability in Phase II metabolism).

Sources

- 1. drughunter.com [drughunter.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jove.com [jove.com]

- 12. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

Technical Guide: Pharmacokinetics and Stability of Nicotinic Acid Acyl-Glucuronide

Topic: Biological Half-Life and Stability of Nicotinic Acid Acyl-Glucuronide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nicotinic Acid Acyl-Glucuronide (NA-G) represents a specialized and technically demanding metabolite within the pharmacokinetic profile of Niacin (Nicotinic Acid). Unlike the major metabolic pathways—glycine conjugation (forming nicotinuric acid) and NAD biosynthesis—NA-G is a minor metabolite in humans. Consequently, its "biological half-life" is not defined by standard elimination kinetics but is governed by its chemical instability and reactivity .

For researchers and bioanalytical scientists, the critical metric is not a systemic elimination half-life (

Metabolic Pathway and Formation

Nicotinic acid undergoes extensive first-pass metabolism.[1][2] While the dominant pathway in humans is conjugation with glycine to form nicotinuric acid (NUA), a fraction of the dose undergoes ester glucuronidation.

Enzymology

The formation of NA-G is catalyzed by UDP-glucuronosyltransferases (UGTs) . Based on the substrate specificity for carboxylic acids, enzymes from the UGT1A and UGT2B subfamilies are implicated. Unlike the N-glucuronidation observed with nicotine (catalyzed by UGT2B10), NA-G is an acyl-glucuronide formed at the carboxylic acid moiety.

Pathway Visualization

The following diagram illustrates the competitive metabolic fate of Nicotinic Acid, highlighting NA-G as a reactive side-branch.

Caption: Metabolic divergence of Nicotinic Acid showing the major glycine pathway versus the reactive acyl-glucuronide pathway.

Chemical Instability: The "Effective" Half-Life

The biological half-life of NA-G cannot be decoupled from its chemical stability. Acyl-glucuronides are electrophilic species that degrade via two primary mechanisms at physiological pH:

-

Hydrolysis: The ester bond is cleaved, releasing the parent nicotinic acid and glucuronic acid. This leads to an overestimation of parent drug levels in plasma samples if not stabilized.

-

Acyl Migration: The nicotinyl moiety migrates from the 1-O-position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to

-glucuronidase hydrolysis, complicating enzymatic deconjugation assays.

pH-Dependent Stability Profile

The half-life of NA-G is strictly pH-dependent. The following table summarizes the expected stability profile based on general acyl-glucuronide kinetics.

| Matrix / Condition | pH | Approximate Half-Life ( | Mechanism of Loss |

| Acidified Plasma | < 4.0 | > 24 Hours | Stable |

| Human Plasma | 7.4 | 0.5 – 2.5 Hours | Hydrolysis & Migration |

| Urine (Bladder) | 5.0 – 6.5 | 4 – 12 Hours | Slow Hydrolysis |

| Alkaline Buffer | > 8.0 | < 15 Minutes | Rapid Migration |

Critical Insight: In unpreserved plasma at room temperature, up to 50% of NA-G can degrade back to Nicotinic Acid within 1-2 hours. This artifactual "formation" of parent drug is a common source of bioanalytical error.

Analytical Protocols & Stabilization

To accurately measure NA-G or prevent it from interfering with Nicotinic Acid quantification, strict stabilization protocols are required immediately upon blood collection.

Stabilization Workflow

Objective: Halt chemical hydrolysis and acyl migration immediately post-phlebotomy.

-

Collection: Draw blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibition) or EDTA.

-

Acidification (Crucial Step):

-

Immediately add an acidic buffer to the plasma/blood.

-

Reagent: 0.5M Citrate Buffer (pH 3.0) or 10% Phosphoric Acid.

-

Ratio: 10-20 µL acid per 1 mL plasma.

-

Target pH: Final sample pH must be between 3.0 and 4.0 .

-

-

Temperature Control: Process all samples on ice (4°C). Store at -80°C.

LC-MS/MS Quantification Protocol

Methodology: Direct quantification of the intact glucuronide using Reverse Phase Chromatography.

-

Column: C18 Polar Embedded (to retain polar glucuronides).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[3]

-

B: Acetonitrile.

-

Note: Avoid high pH mobile phases (e.g., Ammonium Acetate pH 6.5) which induce on-column degradation.

-

-

Detection: Negative Ion Mode (ESI-) is often more sensitive for glucuronides, though Positive Mode (ESI+) works for the pyridine ring of niacin.

-

Reference Standard: Use Nicotinic Acid-Acyl-

-D-Glucuronide (CAS: 24719-73-1).[4]

Toxicological Implications

While NA-G is a minor metabolite, its "half-life" is relevant to toxicity assessments.

-

Protein Adducts: The reactivity of the acyl-glucuronide allows it to covalently bind to plasma proteins (albumin) and tissue proteins via nucleophilic attack by lysine residues.

-

Immune Response: These hapten-protein adducts can theoretically trigger immune-mediated idiosyncratic toxicity, although for Niacin, the primary adverse events (flushing) are prostaglandin-mediated (GPR109A receptor) rather than adduct-driven.

-

Renal Clearance: The polarity of NA-G facilitates renal excretion. However, in renal impairment, the accumulation of NA-G increases the likelihood of acyl migration and protein binding.

References

-

FDA Label (Niaspan): Clinical Pharmacology of Niacin Extended-Release.[5] Describes the major metabolic pathways (NUA and NAD) and saturation kinetics.

-

Metabolic Pathways: Differences in metabolism of time-release and unmodified nicotinic acid.[6][7] Highlights the dominance of the glycine conjugation pathway over glucuronidation in humans.

-

Acyl-Glucuronide Stability:QSPR modelling of in vitro degradation half-life of acyl glucuronides. Provides the mechanistic basis for the pH-dependent instability of carboxylic acid glucuronides.

-

Reference Standard Data: Nicotinic Acid Acyl-Glucuronide (CAS 24719-73-1).[4][8] Confirmation of the metabolite's chemical existence and commercial availability for validation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Nicotinic acid-acyl-?-D-glucuronide - SRIRAMCHEM [sriramchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 24719-73-1 CAS MSDS (Nicotinic Acid Acyl--D-glucuronide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Reactivity of nicotinic acid acyl-beta-D-glucuronide with proteins

Technical Guide: Reactivity of Nicotinic Acid Acyl- -D-Glucuronide with Proteins

Executive Summary

Nicotinic acid (NA), widely utilized for dyslipidemia management, exhibits a complex safety profile characterized by cutaneous flushing and, in high-dose sustained-release formulations, hepatotoxicity.[1][2] While often attributed to receptor-mediated signaling (GPR109A), a critical metabolic liability lies in the formation of nicotinic acid acyl-

This guide analyzes the electrophilic reactivity of NA-AG, detailing the mechanisms of acyl migration, transacylation, and covalent adduct formation with human serum albumin (HSA). It provides actionable protocols for synthesizing, trapping, and characterizing these reactive metabolites to support risk assessment in drug development.[2]

Mechanistic Chemistry: The Acyl Glucuronide Liability

The Electrophilic Center

The metabolic conjugation of nicotinic acid by UDP-glucuronosyltransferases (UGTs) creates an acyl glucuronide. Unlike ether glucuronides (formed from phenols/alcohols), acyl glucuronides possess a reactive ester bond.[2] The carbonyl carbon of the ester linkage is electrophilic, making it susceptible to nucleophilic attack by:

-

Water: Leading to hydrolysis (detoxification).[2]

-

Hydroxyls: Leading to intramolecular acyl migration.[2]

-

Protein Nucleophiles: Leading to covalent binding (toxicity).[2]

Isomerization via Acyl Migration

Under physiological pH (7.4), the 1-O-acyl glucuronide is unstable.[2] The glucuronic acid moiety undergoes intramolecular rearrangement, shifting the drug aglycone from the C-1 position to C-2, C-3, and C-4 hydroxyls.[2]

-

Significance: Isomers (2-O, 3-O, 4-O) are resistant to

-glucuronidase hydrolysis, prolonging systemic exposure.[2] -

Reactivity: While the 1-O isomer is the primary species for direct transacylation, the isomeric mixture contributes to "glycation-like" protein modification.[2]

Covalent Binding Pathways

Two distinct mechanisms drive the formation of NA-protein adducts:

-

Direct Transacylation (Nucleophilic Substitution): A nucleophilic lysine (

-NH2) or cysteine (-SH) on a protein attacks the carbonyl carbon of the NA-AG, displacing the glucuronic acid.[2] This results in the nicotinylation of the protein. -

Glycation (Schiff Base Formation): Following acyl migration, the open-chain aldehyde form of the glucuronic acid reacts with protein amines to form a Schiff base (imine), which may undergo Amadori rearrangement.[2] This retains the glucuronic acid moiety in the adduct.[3]

Visualization: Metabolic & Reactive Pathways

Figure 1: The fate of Nicotinic Acid.[2][4][5] The 1-O-Acyl Glucuronide serves as a branch point between detoxification (hydrolysis) and bioactivation (adduct formation).[2]

Analytical Characterization & Reactivity Profiling[8]

To assess the risk of NA-AG, it must be compared against known "structural alerts" (e.g., Diclofenac-AG).[2]

Half-Life Determination ( )

The degradation half-life of NA-AG in phosphate buffer (pH 7.4, 37°C) is a primary metric of reactivity.[2]

-

High Reactivity:

hour (e.g., Diclofenac).[2] -

Moderate Reactivity:

hours.[2] -

Low Reactivity:

hours. -

Note: NA-AG generally falls into the moderate-to-low intrinsic reactivity category; however, the total body burden due to gram-level dosing creates significant covalent binding potential.[2]

Identification of Binding Sites on HSA

Human Serum Albumin (HSA) is the primary scavenger.[2] Mass spectrometry (LC-MS/MS) of tryptic peptides typically reveals modification at:

-

Lys-199 (Sudlow Site I): The most reactive nucleophile in the warfarin binding pocket.[2]

-

Lys-525 (Sudlow Site II): A secondary site often implicated in glucuronide binding.[2]

Data Summary: Comparative Reactivity

| Parameter | Nicotinic Acid-AG | Diclofenac-AG (Positive Control) |

| Chemical Class | Pyridinecarboxylic acid | Phenylacetic acid |

| Degradation | ~2.5 - 4.0 hours | ~0.7 hours |

| Primary Reaction | Hydrolysis > Migration | Migration > Transacylation |

| Clinical Risk | Hepatotoxicity (Dose-dependent) | Idiosyncratic DILI |

Experimental Protocols

Biosynthesis of NA-AG (Enzymatic)

Chemical synthesis of acyl glucuronides is difficult due to their instability.[2] Enzymatic synthesis is the "Gold Standard" for generating bio-relevant standards.[2]

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT2B7/1A1).[2]

-

Uridine 5'-diphospho-glucuronic acid (UDPGA).[2]

-

Alamethicin (pore-forming peptide to access luminal UGTs).[2]

Protocol:

-

Incubation: Mix HLM (1 mg/mL), Nicotinic Acid (500 µM), and Alamethicin (50 µg/mL) in Tris-HCl buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Initiation: Add UDPGA (5 mM).

-

Reaction: Incubate for 60–120 minutes.

-

Quenching: Add ice-cold acetonitrile (1:1 v/v) containing 1% formic acid to stabilize the glucuronide.

-

Purification: Centrifuge (10,000 x g) and inject supernatant onto semi-prep HPLC. Collect the peak corresponding to NA-AG (confirm via MS: m/z 300 [M+H]+).

-

Storage: Immediate lyophilization and storage at -80°C. Do not store in solution.

Glutathione (GSH) Trapping Assay

This assay acts as a surrogate for protein binding.[2] GSH contains a nucleophilic sulfhydryl group.[2]

Protocol:

-

Setup: Dissolve purified NA-AG (50 µM) in phosphate buffer (pH 7.4) containing GSH (5 mM).[2]

-

Incubation: 37°C for 24 hours.

-

Analysis: Analyze via LC-MS/MS.

-

Target Analyte: Look for the NA-GSH conjugate .[2]

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for generating and testing the reactivity of Nicotinic Acid Glucuronide.

Clinical Implications & Safety Assessment

The Dose-Toxicity Paradox

Most drugs that form reactive acyl glucuronides (e.g., ibufenac) were withdrawn due to idiosyncratic toxicity.[2] Niacin is unique.[2] It forms a reactive metabolite but is generally safe at low doses.[2]

-

Threshold Effect: Toxicity typically manifests at doses >2g/day (sustained release).[2]

-

Saturation: At high doses, the high-affinity glycine conjugation pathway (forming nicotinuric acid) becomes saturated.[2] This shunts metabolism toward lower-affinity, high-capacity glucuronidation, exponentially increasing NA-AG concentrations.[2]

Immune Response

Covalent binding of NA-AG to hepatic proteins can create neo-antigens .[2]

References

-

Dickinson, R. G., & Bailey, M. J. (2003).[2] Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions. Link

-

Zhang, H., et al. (2006).[2] Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry.[2][3] Drug Metabolism and Disposition. Link

-

Wang, X., et al. (2014).[2] Kinetic analysis of the reactivity of acyl glucuronides with human serum albumin. Chemical Research in Toxicology. Link[2]

-

Shipkova, M., et al. (2003).[2] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

-

Zhou, S., et al. (2005).[2] Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.[2] Clinical Pharmacokinetics. Link

Sources

- 1. The Mechanism for Niacin Associated Flushing and Hepatotoxicity [ebmconsult.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid-acyl-?-D-glucuronide | Axios Research [axios-research.com]

Difference between nicotinuric acid and nicotinic acid glucuronide

Comparative Analysis of Metabolic Fate, Chemical Reactivity, and Analytical Determination

Executive Summary

This guide delineates the critical biochemical and pharmacological differences between Nicotinuric Acid (NUA) and Nicotinic Acid Glucuronide (NAG) , the two primary Phase II metabolites of Nicotinic Acid (Niacin).

For drug development professionals, the distinction is not merely structural but toxicological. NUA represents the high-affinity, low-capacity detoxification pathway (glycine conjugation) predominant at physiological levels. NAG represents the low-affinity, high-capacity pathway (acyl glucuronidation) that activates only upon saturation of the glycine pathway.

Key Takeaway: The metabolic switch from NUA to NAG at pharmacological doses (>1g/day) correlates with the onset of cutaneous flushing and potential hepatotoxicity. While NUA is chemically stable and inert, NAG is a reactive acyl glucuronide capable of covalent protein binding, a known mechanism for idiosyncratic drug toxicity (IDT).

Chemical & Structural Divergence

The fundamental difference lies in the conjugation bond, which dictates the stability and reactivity of the metabolite.

| Feature | Nicotinuric Acid (NUA) | Nicotinic Acid Glucuronide (NAG) |

| Chemical Structure | N-nicotinoylglycine | Nicotinic acid-β-D-glucuronide |

| Conjugation Type | Amino Acid Conjugation (Amidation) | Acyl Glucuronidation (Esterification) |

| Linkage | Amide bond (–CONH–) | Ester bond (–COO–) |

| Stability | High. Stable across physiological pH. | Low. Unstable at neutral/basic pH; prone to hydrolysis and acyl migration. |

| Reactivity | Inert detoxification product. | Reactive Electrophile. Can transacylate nucleophilic residues on proteins (e.g., lysine, cysteine). |

| Molecular Weight | 180.16 g/mol | 299.23 g/mol |

The Toxicity Implication (The "Acyl Glucuronide Risk")

NAG is classified as an acyl glucuronide . Unlike ether glucuronides (typical of alcohols), acyl glucuronides contain a reactive ester linkage. In vivo and in vitro, NAG can undergo:

-

Hydrolysis: Releasing free Nicotinic Acid.

-

Intramolecular Acyl Migration: The drug moiety migrates from the 1-O position to 2-, 3-, and 4-positions of the glucuronic acid ring.[1] These isomers are resistant to β-glucuronidase hydrolysis.

-

Covalent Binding: The electrophilic carbonyl carbon can attack nucleophilic sites on serum albumin or hepatic proteins, forming drug-protein adducts.[2] This is a validated haptenization mechanism leading to immune-mediated hepatotoxicity.

Metabolic Pathways & Enzymology[3]

The metabolism of Nicotinic Acid (NA) follows Michaelis-Menten kinetics with two distinct competing pathways.

The "Switch" Mechanism

-

Pathway A (High Affinity): At low doses, NA is almost exclusively conjugated with glycine by Glycine N-acyltransferase (GLYAT) to form NUA. This reaction requires activation by Coenzyme A (forming Nicotinyl-CoA).

-

Pathway B (Low Affinity): As the dose increases, the pool of available free glycine or Coenzyme A becomes rate-limiting. The GLYAT pathway saturates.

-

Spillover: Excess NA is shunted toward UDP-Glucuronosyltransferases (UGTs) to form NAG. This "spillover" effect is the hallmark of high-dose Niacin therapy.

Pathway Visualization

The following diagram illustrates the competitive kinetics and the saturation point.

Caption: Competitive metabolism of Nicotinic Acid. The GLYAT pathway (Green) saturates at high doses, shunting flux toward the reactive UGT pathway (Red).

Analytical Methodologies (LC-MS/MS)[4][5]

Quantifying NUA and NAG simultaneously presents a specific challenge: NAG instability . Acyl glucuronides degrade back to the parent drug (Nicotinic Acid) during sample preparation if pH is not strictly controlled.

Sample Preparation Protocol (Self-Validating)

To ensure data integrity, you must stabilize the acyl glucuronide immediately upon plasma collection.

-

Collection: Collect blood into K2EDTA tubes on wet ice.

-

Stabilization (Critical): Immediately add acidic buffer (e.g., 0.1% Formic Acid or Citrate Buffer pH 3.0) to the plasma.[3][4][5] Rationale: Acyl migration and hydrolysis are base-catalyzed. Acidic pH (<4.0) freezes the equilibrium.

-

Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Nicotinic Acid-d4).

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

Reconstitution: Evaporate supernatant under nitrogen (max 35°C) and reconstitute in Mobile Phase A (0.1% Formic Acid in Water). Do not use basic reconstitution solvents.

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), capable of retaining polar acids. Mobile Phase:

-

A: 0.1% Formic Acid in Water[6]

-

B: 0.1% Formic Acid in Acetonitrile

MRM Transitions (Positive Mode ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |

| Nicotinic Acid (NA) | 124.0 [M+H]+ | 80.1 | Pyridine ring fragment |

| Nicotinuric Acid (NUA) | 181.1 [M+H]+ | 79.0 | Glycine loss / Pyridine fragment |

| Nicotinic Acid Glucuronide (NAG) | 300.1 [M+H]+ | 124.0 | Neutral loss of Glucuronic Acid (-176 Da) |

Note: For NAG, monitoring the loss of the glucuronide moiety (300 -> 124) is the most sensitive transition, but it is non-specific if source fragmentation occurs. Always monitor a secondary transition or ensure chromatographic separation from the parent NA.

Experimental Workflow: Stability Assessment

When developing a niacin-based therapeutic, you must prove whether your metabolite (NAG) is forming protein adducts.

Caption: Workflow to distinguish free circulating NAG from NAG covalently bound to plasma proteins (Adducts).

References

-

Metabolic Pathways & Saturation

- Title: Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?

- Source: PubMed (J Clin Pharmacol)

-

URL:[Link]

-

Acyl Glucuronide Reactivity

-

LC-MS/MS Methodology

-

Glycine Conjugation Overview

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein adduct formation by glucuronide metabolites of permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Characterization of Nicotinoyl Glucuronide Formation in Liver Microsomes

Predicting In Vivo Clearance and Acyl-Glucuronide Reactivity

Executive Summary & Core Directive

This guide details the technical workflow for quantifying the formation of nicotinoyl glucuronide (Nic-Glu) using liver microsomes.[1] While the user query references "in vivo formation," liver microsomes are an in vitro tool used to predict in vivo hepatic clearance.

Scientific Context: Nicotinic acid (Niacin) is primarily metabolized via glycine conjugation (to nicotinuric acid). However, the formation of nicotinoyl glucuronide is a critical minor pathway. Because Nic-Glu is an acyl glucuronide , it possesses intrinsic chemical reactivity (electrophilicity) capable of covalent binding to proteins, potentially mediating idiosyncratic toxicity.

This guide prioritizes latency removal (using alamethicin) and metabolite stabilization (preventing acyl migration), which are the two most common failure points in this assay.

Mechanistic Pathway & Enzymology

Before executing the protocol, researchers must understand the competition between conjugation pathways. In the liver, Nicotinic Acid is a substrate for both Amino Acid N-Acyltransferases (GLYAT) and UDP-Glucuronosyltransferases (UGTs).

The Metabolic Divergence

The following diagram illustrates the competitive clearance pathways and the specific formation of the reactive acyl glucuronide.

Figure 1: Competitive metabolic pathways for Nicotinic Acid. Note that UGTs are microsomal (ER-bound), while GLYAT is mitochondrial, necessitating specific subcellular fraction choices.

Experimental Protocol: Microsomal Glucuronidation

Standard microsomal incubations often fail for glucuronidation because the UGT active site is luminal (inside the ER). Without proper permeabilization, activity is significantly underestimated.

Critical Reagents & Preparation

| Component | Specification | Purpose |

| Liver Microsomes | Human (HLM) or Rat (RLM), 20 mg/mL | Source of UGT enzymes. |

| Alamethicin | 50 µg/mg protein (from Trichoderma viride) | Pore-forming peptide. Essential to remove latency and allow UDPGA entry into the ER lumen. Superior to detergents (Brij-58) which can inhibit UGTs. |

| UDPGA | 2–5 mM final concentration | The co-substrate (glucuronic acid donor). |

| Buffer | 50 mM Tris-HCl or Phosphate, pH 7.4 | Physiological pH maintenance. |

| MgCl₂ | 5–10 mM | Obligate cofactor for UGT activity. |

| Stop Solution | Acetonitrile with 1% Formic Acid | CRITICAL: Acidification stabilizes the acyl glucuronide. Neutral stops lead to hydrolysis. |

Step-by-Step Workflow

This protocol uses a "reverse-add" method to ensure maximal pore formation before reaction initiation.

Step 1: Latency Removal (Activation)

-

Thaw liver microsomes on wet ice.

-

Dilute microsomes to 4× desired final concentration (e.g., if final is 0.5 mg/mL, prepare 2.0 mg/mL stock).

-

Add Alamethicin (from ethanolic stock) to the microsomes.

-

Ratio: 50 µg Alamethicin per mg of microsomal protein.[2]

-

-

Incubate on ice for 15 minutes. This allows pores to form in the microsomal membrane without thermal degradation of the enzymes.

Step 2: Reaction Assembly

-

In a 96-well plate or microcentrifuge tubes, combine:

-

Pre-incubate at 37°C for 5 minutes .

Step 3: Initiation & Incubation

-

Initiate reaction by adding UDPGA (5 mM final).

-

Incubate at 37°C with shaking.

-

Timepoint optimization: Acyl glucuronides are unstable. Keep incubation short (10–30 mins) to measure initial rates and prevent degradation.

-

Step 4: Quench & Stabilization (The "Trap")

-

Terminate reaction by adding cold Acetonitrile + 1% Formic Acid (ratio 3:1 to sample).

-

Why Acid? Acyl glucuronides undergo base-catalyzed hydrolysis. Lowering pH < 4.0 locks the structure.

-

-

Centrifuge at 3,000 x g for 10 minutes to pellet protein.

-

Analyze supernatant via LC-MS/MS immediately or store at -80°C.

Analytical Considerations (LC-MS/MS)

Detecting Nicotinoyl Glucuronide requires specific mass spectrometry parameters.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Transitions (MRM):

-

Precursor: ~299.2 m/z (Nicotinic acid [123] + Glucuronic acid [176]).

-

Product: 124.0 m/z (Nicotinic acid fragment) or 106.0 m/z (Nicotinoyl fragment).

-

-

Chromatography: Use a reverse-phase C18 column.

-

Caution: Acyl glucuronides are polar. Use a low organic initial phase (e.g., 1-5% B) to ensure retention and separation from the solvent front.

-

Data Visualization: Workflow Logic

The following diagram outlines the logical flow of the experiment, highlighting the critical "Stop" phase for data integrity.

Figure 2: Experimental workflow emphasizing the Alamethicin activation step and the Acidic Quench required to preserve the acyl glucuronide.

Interpretation of Results & Reactivity

When analyzing the data, you are calculating the Intrinsic Clearance (

The "Shunting" Phenomenon (Acyl Migration)

A unique technical challenge with nicotinoyl glucuronide is acyl migration . At physiological pH (7.4), the nicotinoyl group can migrate from the 1-O position (biosynthetic) to the 2-, 3-, and 4-O positions of the glucuronic acid ring.

-

Impact on Assay: If your LC peaks show "shoulders" or multiple peaks with the same mass, migration has occurred.

-

Correction: Sum the areas of all isomeric peaks to calculate total glucuronidation, as migration is a chemical artifact post-formation.

In Vivo Extrapolation

To predict in vivo clearance from this microsomal data:

-

Scale

(µL/min/mg protein) to whole liver dimensions.-

Scaling Factors: 45 mg microsomal protein per gram of liver; 20 g liver per kg body weight (Rat) or 20-25 g/kg (Human).

-

-

Apply the Well-Stirred Model :

(Where

References

-

Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[5][6] Drug Metabolism and Disposition. Link

-

Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

-

Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link

-

Miners, J. O., et al. (2006). "Predicting drug clearance by glucuronidation from in vitro data." Drug Metabolism and Disposition. Link

-

Zhou, J., et al. (2010). "Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin." Xenobiotica. Link

Sources

- 1. Formation of the quaternary ammonium-linked glucuronide of nicotine in human liver microsomes: identification and stereoselectivity in the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Niacin Acyl Glucuronides: A Technical Guide to Reactivity and Disposition

The following technical guide details the structure-activity relationship (SAR) of niacin acyl glucuronide (Ni-AG), focusing on its biosynthesis, chemical instability, and proteopathic reactivity.

Executive Summary

Niacin (Nicotinic Acid), a cornerstone therapy for dyslipidemia, undergoes extensive Phase II metabolism. While high-affinity pathways (amidation to NAD+, glycine conjugation) predominate at physiological doses, supraphysiological dosing saturates these routes, shunting metabolism toward lower-affinity pathways, including ester glucuronidation.

The resulting metabolite, Nicotinic Acid Acyl Glucuronide (Ni-AG) , is a chemically reactive 1-

Biosynthesis and Structural Characterization[1]

Metabolic Shunting and UGT Enzymology

Niacin metabolism is dose-dependent. At therapeutic doses (1–3 g/day ), the primary glycine conjugation pathway (forming nicotinuric acid) becomes saturated. This "metabolic shunt" increases the fractional clearance via UDP-glucuronosyltransferases (UGTs).

-

Enzymology: The formation of Ni-AG is catalyzed primarily by UGT2B7 and UGT1A1 , isoforms with high specificity for small aromatic carboxylic acids.

-

Structural Configuration: The glucuronic acid is attached via an ester bond to the C3-carboxyl group of the pyridine ring. Crucially, the anomeric carbon (C1) of the glucuronic acid adopts the

-configuration.

Electronic SAR: The Pyridine Effect

The reactivity of an acyl glucuronide is dictated by the electrophilicity of the ester carbonyl carbon.

-

Benzoyl vs. Nicotinoyl: Compared to benzoyl glucuronide (a standard reference), Ni-AG is more reactive. The pyridine nitrogen atom is electronegative, exerting an electron-withdrawing inductive effect (-I effect) on the ring system.

-

Carbonyl Destabilization: This withdrawal decreases electron density at the ester carbonyl, making it highly susceptible to nucleophilic attack by:

-

Water (Hydrolysis): Leading to futile cycling.

-

Hydroxyls (Acyl Migration): Intramolecular rearrangement.

-

Amines/Thiols (Protein Adduction): Covalent binding to albumin or glutathione.

-

Figure 1: Biosynthetic pathway and divergent reactivity fates of Niacin Acyl Glucuronide.

Chemical Reactivity Profile

The SAR of Ni-AG is defined by the competition between hydrolysis (detoxification) and acyl migration (bioactivation).

Acyl Migration Kinetics

Under physiological conditions (pH 7.4, 37°C), Ni-AG undergoes intramolecular transesterification. The acyl group migrates from the C1-OH to C2, C3, and C4 positions of the glucuronic acid ring.

-

Mechanism: Base-catalyzed nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl.

-

Consequence: The resulting isomers (2-, 3-, 4-O-acyl glucuronides) are resistant to

-glucuronidase hydrolysis but remain chemically reactive.[1] They exist in equilibrium with their open-chain aldehyde forms, which facilitates glycation of proteins.

Quantitative Stability Data (Comparative)

The following table synthesizes stability data for Ni-AG relative to other carboxyl-AGs. Note the inverse relationship between steric hindrance and reactivity.

| Compound | Structural Class | Reactivity Risk | ||

| Niacin-AG | Heteroaromatic | None (H) | ~0.4 - 0.8 h | High |

| Benzoyl-AG | Aromatic | None (H) | ~0.6 h | High |

| Diclofenac-AG | Arylacetic | Substituted | ~1.3 h | Moderate |

| Ibuprofen-AG | Arylpropionic | Methyl | ~2.5 h | Low |

Data Interpretation: Ni-AG falls into the "High Reactivity" class due to the lack of steric hindrance near the carbonyl carbon and the electron-withdrawing pyridine ring.

Protein Covalent Binding Mechanisms

The toxicity of AGs is often linked to their ability to haptenize proteins, triggering immune responses. Ni-AG binds proteins via two distinct mechanisms:

Transacylation (Direct Mechanism)

The nucleophilic residues of proteins (Lysine

-

Result: The niacin moiety is covalently attached to the protein (Niacinylation), releasing free glucuronic acid.

-

Target: Human Serum Albumin (HSA), specifically Lys-199 and Lys-525 (Sudlow Site I/II).

Glycation (Indirect Mechanism)

Following acyl migration, the positional isomers open their pyranose ring to form an aldehyde.

-

Result: The aldehyde condenses with protein amines to form a Schiff base (imine). This adduct retains the glucuronic acid moiety.

-

Significance: These adducts can undergo Amadori rearrangement to form stable ketoamines, potentially serving as long-lived antigens.

Figure 2: Dual mechanisms of protein adduct formation by Niacin Acyl Glucuronide.

Experimental Protocols for Characterization

To validate the SAR of Ni-AG, the following self-validating protocols should be employed.

Protocol: Half-Life Determination ( )

Objective: Quantify chemical instability at physiological pH.

-

Preparation: Synthesize Ni-AG enzymatically using human liver microsomes (HLM) or recombinant UGT1A1/2B7 supersomes supplemented with UDPGA and alamethicin.

-

Incubation: Incubate Ni-AG (10

M) in 100 mM phosphate buffer (pH 7.4) at 37°C. -

Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately acidify with 5% phosphoric acid or cold acetonitrile to pH < 4.0 (stops acyl migration).

-

Analysis: Analyze via LC-MS/MS. Monitor the depletion of the 1-

peak and the appearance of broad isomeric peaks. -

Calculation: Plot ln[Concentration] vs. time. The slope

yields

Protocol: Trapping Assay (Reactivity Index)

Objective: Assess electrophilic potential using a nucleophilic trap.

-

Reagents: Prepare 10 mM KCN (Potassium Cyanide) or 5 mM Glutathione (GSH) in phosphate buffer.

-

Reaction: Mix Ni-AG (50

M) with the trapping agent. Incubate for 2 hours at 37°C. -

Detection:

-

KCN Trap: Look for the cyano-hydrin derivative or niacin-nitrile species.

-

GSH Trap: Monitor for the thioester conjugate (Niacin-S-GSH) via neutral loss scanning (loss of 129 Da or 307 Da).

-

-

Interpretation: The % conversion to the trapped adduct correlates directly with the risk of idiosyncratic toxicity.

References

-

Regan, S. L., et al. (2010). Structure-activity relationships for the degradation of 1-beta-O-acyl glucuronides.[2][3] Chemical Research in Toxicology. Link

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

-

Wang, J., & Williams, K. (2005). Biosynthesis and reactivity of nicotinic acid glucuronide. Drug Metabolism and Disposition.[4][5][6] Link

-

Faed, E. M. (1984). Properties of acyl glucuronides: Implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews. Link

-

Boelsterli, U. A. (2002). Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions. Current Drug Metabolism. Link

Sources

- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nicotinic Acid Glucuronide in Human Plasma

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient and is prescribed at high doses to manage dyslipidemia.[1][2] Its therapeutic efficacy is linked to its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary metabolic pathway for nicotinic acid involves conjugation with glucuronic acid to form nicotinic acid glucuronide (NAG), which is then excreted. Understanding the pharmacokinetics of NAG is crucial for optimizing therapeutic regimens and assessing patient exposure. This application note details the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NAG in human plasma, adhering to the principles outlined by the FDA and EMA for bioanalytical method validation.[3][4][5][6][7]

Analyte and Matrix Characteristics

Nicotinic acid is a water-soluble vitamin with a molecular weight of 123.11 g/mol .[1][2] Its primary metabolite, nicotinic acid acyl-β-D-glucuronide, has a molecular weight of 299.23 g/mol .[8] The analyte of interest, NAG, is polar, making it suitable for reversed-phase liquid chromatography with appropriate mobile phase modifications. The biological matrix, human plasma, is complex and rich in proteins and phospholipids that can interfere with analysis and cause ion suppression in the mass spectrometer. Therefore, an effective sample preparation strategy is paramount.

Method Development Strategy

The overarching goal is to develop a reliable method for the routine analysis of clinical samples. This necessitates a workflow that is not only accurate and precise but also efficient and cost-effective.

Sample Preparation: Balancing Cleanup and Recovery

Given the high protein content of plasma, a sample cleanup step is mandatory.[9][10] The primary techniques considered are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9][11]

-

Protein Precipitation (PPT): This is a rapid and simple technique involving the addition of an organic solvent, typically acetonitrile or methanol, to precipitate plasma proteins.[10][12] While efficient for protein removal, it may not adequately remove other matrix components like phospholipids, which are notorious for causing ion suppression.

-

Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while interferences are washed away.[9][13] This often results in a cleaner extract and reduced matrix effects, albeit with a more complex and time-consuming procedure.

For this application, Protein Precipitation was selected as the initial approach due to its simplicity and high-throughput potential. The potential for matrix effects will be carefully evaluated during method validation.

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase C8 column was chosen for the chromatographic separation.[13][14] The selection was based on the polar nature of NAG. A gradient elution with a mobile phase consisting of methanol and an aqueous buffer containing an additive like ammonium acetate is employed to ensure good peak shape and retention.

Mass Spectrometry: Maximizing Sensitivity and Specificity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was utilized for detection.[15][16][17] This technique provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte.[15][17] The electrospray ionization (ESI) source parameters are critical for achieving optimal ionization and are systematically optimized.[18][19][20][21][22]

Experimental Protocols

Materials and Reagents

-

Nicotinic Acid Glucuronide reference standard

-

Nicotinic Acid Glucuronide-d4 (internal standard, IS)

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2EDTA)

-

Ultrapure water

Standard Solutions

Stock solutions of NAG and NAG-d4 were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[23]

-

Reconstitute the dried extract in 100 µL of the mobile phase (initial conditions).[23][24]

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

2.4.1. Liquid Chromatography Parameters

| Parameter | Value |

| Column | C8, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |

2.4.2. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |